N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide, also known by its chemical identifier CAS No. 918505-61-0, is a complex organic compound that belongs to the class of BRAF inhibitors. These compounds target the BRAF kinase, which is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell growth and survival. Mutations in the BRAF gene, particularly the V600E mutation, are associated with various cancers including melanoma and colorectal cancer .
This compound is classified under pyrrolo[2,3-b]pyridine derivatives, which are known for their potential therapeutic applications in oncology. The synthesis and characterization of such compounds have been documented in various scientific literature and patents, highlighting their significance in drug discovery and development .
The synthesis of N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide involves several key steps:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice (such as dichloromethane or acetonitrile), and the use of inert atmospheres to prevent degradation of sensitive intermediates .
The molecular formula of N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide is , with a molecular weight of approximately 456.5 g/mol.
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide participates in several chemical reactions relevant to its function as a BRAF inhibitor:
The chemical reactivity is influenced by the presence of electron-withdrawing groups (like difluoromethyl) which stabilize certain transition states during enzymatic interactions.
The mechanism of action for N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide primarily involves:
Studies have shown that compounds like this one exhibit significant antiproliferative effects on cancer cell lines with BRAF mutations when assessed through cell viability assays and Western blot analyses for downstream signaling markers .
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide is typically characterized by:
The compound is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but exhibits limited solubility in water due to its hydrophobic character.
Analytical techniques such as High Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to assess purity and structural integrity during synthesis .
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide has significant applications in scientific research:
This compound exemplifies the ongoing efforts in medicinal chemistry to design effective inhibitors against critical oncogenic targets within cancer biology.
The compound is unambiguously identified by the IUPAC name N-(2,4-difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide, reflecting its complete structural hierarchy. It bears the CAS Registry Number 918505-61-0, serving as a universal identifier across chemical databases and commercial catalogs [1] [5]. The molecular formula is established as C₂₂H₁₈F₂N₄O₃S, corresponding to a molecular weight of 456.47 g/mol, with density reported as 1.45 g/cm³ [1]. Structural validation is confirmed through spectral data (InChIKey: SUNCACOTKLUNHD-UHFFFAOYSA-N) and systematic crystallographic analysis referenced in patent documentation [5].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | N-(2,4-difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide |
CAS Registry Number | 918505-61-0 |
Molecular Formula | C₂₂H₁₈F₂N₄O₃S |
Molecular Weight | 456.47 g/mol |
Synonyms | BRAF inhibitor, SureCN150401, JSPY-st000259, CS-0055, HY-10247, KB-59764 |
InChIKey | SUNCACOTKLUNHD-UHFFFAOYSA-N |
The molecular architecture incorporates four critical functional domains that collectively govern its physicochemical and biological behavior:
The amide linker between the difluorophenyl and pyrrolopyridine groups adopts a trans-configuration, maximizing conjugation and molecular planarity critical for biological activity [3].
Table 2: Functional Group Contributions to Molecular Properties
Functional Domain | Structural Role | Biological Role |
---|---|---|
Pyrrolo[2,3-b]pyridine core | Planar tricyclic scaffold with H-bond donor/acceptor sites | Facilitates ATP-competitive binding to kinase catalytic cleft |
3-Pyridinyl substituent | Peripheral aromatic system with basic nitrogen | Enhances solubility; forms salt bridges with aspartate/glutamate residues |
2,4-Difluorophenyl moiety | Electron-deficient aryl group with steric constraints | Optimizes hydrophobic pocket occupancy; directs amide orientation |
Isopropylsulfinamide | Chiral S=O/N-H group with branched alkyl chain | Provides H-bonding motifs; modulates membrane permeability |
Amide linker | Conjugated carbonyl connecting phenyl and heterocycle | Enforces coplanarity; participates in H-bond networks with kinase hinge region |
Divergences in pharmacological profiles emerge when comparing this compound to its structural analogs:
These strategic modifications position the compound as a structurally optimized entity within the sulfinamide-based BRAF inhibitor class.
The emergence of this compound reflects a decade-long evolution in targeted kinase inhibitor design:
This trajectory parallels the broader shift in oncology therapeutics from nonspecific cytotoxic agents toward genetically-targeted interventions, with sulfinamide derivatives representing a strategic response to acquired resistance against first-generation RAF inhibitors.
Table 3: Historical Milestones in Development
Timeline | Development Milestone | Significance |
---|---|---|
2011 | Patent WO/2011103196 A1 discloses compound as BRAF inhibitor | Established core scaffold for selective kinase targeting |
2012–2013 | Synthetic optimization in WO2013181415A1 | Enabled gram-scale production via improved heterocycle coupling methodologies |
2013–2014 | Entry into commercial catalogs (e.g., Shanghai FWD Chemicals) | Facilitated global accessibility for research applications |
2015–Present | Utilization as reference compound in kinase profiling studies | Validated mechanism of action; informed design of clinical candidates with improved selectivity |
The compound epitomizes the rational heterocycle hybridization strategy prevalent in contemporary drug design. Its pyrrolo[2,3-b]pyridine scaffold merges electronic features of indole (electron-rich) and pyridine (electron-deficient) systems, creating a bidirectional pharmacophore capable of multi-point target engagement [3] [6]. This design philosophy addresses historical limitations of monocyclic agents:
These innovations underscore the compound's significance as a prototype for next-generation kinase inhibitors exploiting multicyclic topological complexity and chiral sulfur chemistry to overcome therapeutic challenges.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7